

Chemoenzymatic Synthesis of Enterobactin Conjugates: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of **enterobactin** conjugates. **Enterobactin**, a siderophore with an exceptionally high affinity for ferric iron, is utilized by various bacteria for iron acquisition.[1] This inherent transport mechanism can be exploited to deliver therapeutic agents into bacterial cells, a strategy often referred to as a "Trojan Horse" approach. The chemoenzymatic methods described herein offer a versatile and efficient route to producing novel **enterobactin**-based conjugates for applications in drug delivery and bacterial detection.

Overview of Chemoenzymatic Synthesis

The synthesis of **enterobactin** conjugates can be broadly divided into two key stages: the enzymatic synthesis of the **enterobactin** scaffold or its precursors, and the chemical conjugation of a molecule of interest. The enzymatic approach leverages the natural biosynthetic pathway of **enterobactin**, employing enzymes such as EntE, EntB, and EntF to assemble the core structure from simple precursors.[2] This is often followed by chemical modification to introduce a functional group for conjugation.

A particularly efficient method is the one-pot chemoenzymatic synthesis, which combines enzymatic and chemical steps in a single reaction vessel, minimizing purification steps and improving overall yield.[3]



Data Presentation Antibacterial Activity of Enterobactin-Antibiotic Conjugates

The conjugation of antibiotics to **enterobactin** can significantly enhance their efficacy against Gram-negative bacteria that utilize the **enterobactin** uptake pathway. This is particularly effective under iron-limiting conditions, which mimic the host environment and induce the expression of siderophore transport systems.

Conjugat e	Antibiotic	Bacterial Strain	MIC (μg/mL) - Iron-Rich	MIC (μg/mL) - Iron- Limited	Fold Improve ment	Referenc e
Ent- Ampicillin	Ampicillin	E. coli CFT073	>100	0.01	>1000	[4]
Ent- Amoxicillin	Amoxicillin	E. coli CFT073	>100	0.01	>1000	[4]
(AcO)EntK L-SS- Muraymyci n	Muraymyci n analogue	E. coli ΔtolC	>100	9.0	>11	[5]
Vancomyci n- Teixobactin Conjugate	Vancomyci n & Teixobactin	MRSA	4	N/A	N/A	
Ent- Cephalexin	Cephalexin	E. coli K-12	>100	0.1	>1000	_
Ent- Meropene m	Meropene m	E. coli ATCC 35218 (β- lactamase producer)	1	0.1	10	



MIC: Minimum Inhibitory Concentration. Data presented is a summary from cited literature and may have been determined under varying experimental conditions.

Experimental Protocols

Protocol 1: Expression and Purification of Enterobactin Biosynthesis Enzymes (EntB, EntE, EntF)

This protocol describes the overexpression and purification of the E. coli enzymes EntB, EntE, and EntF, which are essential for the chemoenzymatic synthesis of **enterobactin**.

Materials:

- E. coli BL21(DE3) cells transformed with expression plasmids for His-tagged EntB, EntE, or EntF.
- Luria-Bertani (LB) medium supplemented with appropriate antibiotic.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Lysis Buffer (50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM TCEP).
- Ni-NTA resin.
- Wash Buffer (50 mM Tris, 150 mM NaCl, 30 mM imidazole, pH 7.9).
- Elution Buffer (50 mM Tris, 150 mM NaCl, 300 mM imidazole, pH 7.9).
- Amicon Ultra centrifugal filters.

Procedure:

- Inoculate a 1 L culture of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli BL21(DE3) cells.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.



- Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-18 hours.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
- Lyse the cells by sonication on ice (e.g., 2-second on/off pulses for a total of 5 minutes).
- Clarify the lysate by centrifugation at 80,000 x g for 1 hour at 4°C.
- Incubate the supernatant with 3 mL of pre-equilibrated Ni-NTA resin on a rotator for 1 hour at 4°C.
- Wash the resin three times with 15 mL of Wash Buffer.
- Elute the protein three times with 5 mL of Elution Buffer.
- Pool the elution fractions and concentrate the protein using an Amicon Ultra centrifugal filter.
- Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.
- Verify the purity of the enzyme by SDS-PAGE.

Protocol 2: One-Pot Chemoenzymatic Synthesis of a Functionalized Enterobactin Analogue

This protocol describes a facile, one-pot method for synthesizing a monoglucosylated and functionalized **enterobactin** analogue that can be used for subsequent conjugation.[3]

Materials:

- 2,3-dihydroxybenzoic acid (DHBA)
- L-Serine
- ATP



- UDP-Glucose
- Magnesium Chloride (MgCl₂)
- TCEP-HCI
- Tris Buffer (75 mM, pH 7.5)
- Purified EntE, EntB, EntF, and a glucosyltransferase (e.g., IroB).
- Functionalizing reagent (e.g., an azide- or alkyne-containing linker for click chemistry).

Procedure:

- In a reaction vessel, combine 500 μM enterobactin (or its precursors DHBA and L-Serine), 3
 mM UDP-Glucose, 5 mM MgCl₂, and 2.5 mM TCEP-HCl in 75 mM Tris buffer (pH 7.5).
- Add the purified enzymes: 1 μM of the glucosyltransferase (e.g., IroB) and appropriate concentrations of EntE, EntB, and EntF.
- Incubate the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction progress by HPLC-MS.
- Upon completion of the enzymatic reactions, add the functionalizing reagent to the mixture.
- Allow the chemical functionalization reaction to proceed (time and temperature will depend on the specific chemistry used).
- Purify the final functionalized monoglucosylated enterobactin conjugate using preparative HPLC.

Protocol 3: Chemical Conjugation of an Antibiotic to a Functionalized Enterobactin Analogue

This protocol provides a general procedure for conjugating an antibiotic, such as ampicillin, to a functionalized **enterobactin** scaffold.[4]



Materials:

- Functionalized enterobactin analogue (e.g., Ent-PEG3-N₃).
- Antibiotic with a complementary functional group (e.g., alkyne-modified ampicillin).
- Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) for click chemistry.
- Solvent (e.g., a mixture of DMSO and water).

Procedure:

- Dissolve the functionalized enterobactin analogue and the modified antibiotic in the chosen solvent system.
- Add the copper(I) catalyst components to initiate the click reaction.
- Stir the reaction mixture at room temperature for 12-24 hours.
- · Monitor the reaction by HPLC-MS.
- Upon completion, purify the **enterobactin**-antibiotic conjugate by preparative HPLC.
- Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 4: Coupled Enzyme Assay for Enterobactin Synthetase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of the **enterobactin** synthetase enzymes (EntE, EntB, EntF) by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.[6]

Materials:

- Reaction Buffer (50 mM HEPES pH 8.0, 150 mM NaCl, 1 mM TCEP, 5 mM MgCl₂).
- Chorismate



- L-Serine
- ATP
- NADH
- Lactate Dehydrogenase (LDH)
- Purified EntC, EntB, and EntE.

Procedure:

- Prepare a reaction mixture containing 0.05–10 μM EntC, 0.05–10 μM EntB, 1.5 U/mL LDH, and 0.35 mM NADH in Reaction Buffer.
- Pre-incubate the mixture at room temperature for 10 minutes.
- Initiate the reaction by adding chorismate.
- Continuously monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the consumption of NADH.
- Calculate the initial velocity from the linear portion of the curve.

Visualizations

Enterobactin Biosynthesis Pathway

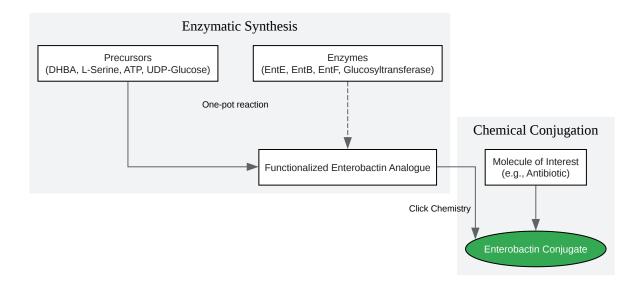


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Caption: Biosynthetic pathway of **enterobactin** in E. coli.[2]



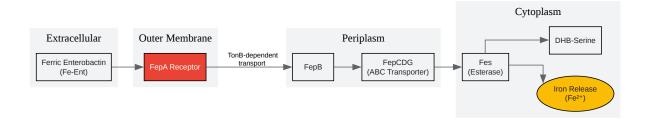
Chemoenzymatic Synthesis Workflow



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Caption: General workflow for chemoenzymatic synthesis.

Enterobactin Uptake and Iron Release Pathway



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Caption: Enterobactin uptake and iron release in E. coli.[1][7]

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